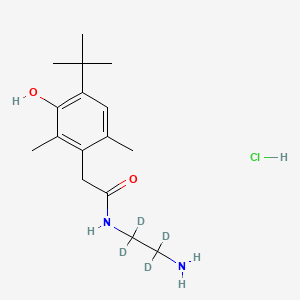

2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide-d4 Hydrochloride

Beschreibung

2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide-d4 Hydrochloride (CAS No: 1794977-28-8) is a deuterated isotopologue of its non-deuterated parent compound, designed for applications in analytical chemistry and biochemical research. The "d4" designation indicates the substitution of four hydrogen atoms with deuterium, enhancing its utility as a stable isotope-labeled internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. Its structure features a 4-tert-butyl-2,6-dimethyl-3-hydroxyphenylacetamide moiety linked to a 2-aminoethyl group, with the hydrochloride salt improving solubility in aqueous matrices.

Eigenschaften

IUPAC Name |

N-(2-amino-1,1,2,2-tetradeuterioethyl)-2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2.ClH/c1-10-8-13(16(3,4)5)15(20)11(2)12(10)9-14(19)18-7-6-17;/h8,20H,6-7,9,17H2,1-5H3,(H,18,19);1H/i6D2,7D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRHYCZRQHLUGY-FEUVXQGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1CC(=O)NCCN)C)O)C(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])NC(=O)CC1=C(C(=C(C=C1C)C(C)(C)C)O)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The preparation of 2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide-d4 Hydrochloride involves several synthetic routes. One common method includes the reaction of 4-tert-Butyl-2,6-dimethylphenol with ethyl chloroacetate to form an ester intermediate. This intermediate is then reacted with ammonia to form the corresponding amide.

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes strict control of reaction parameters and purification steps to ensure the quality of the final product.

Analyse Chemischer Reaktionen

2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide-d4 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl group, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide-d4 Hydrochloride is widely used in scientific research, including:

Chemistry: It serves as a reference compound for chemical identification and quantification in analytical chemistry.

Biology: The compound is used in metabolic studies to trace biochemical pathways and understand metabolic processes.

Medicine: It is employed in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.

Industry: The compound is used in the development and testing of new chemical entities and formulations.

Wirkmechanismus

The mechanism of action of 2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide-d4 Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of the research .

Vergleich Mit ähnlichen Verbindungen

4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF hydrochloride)

- Structural Differences : Replaces the acetamide and aryl groups with a benzenesulfonyl fluoride moiety.

- Functional Role : A serine protease inhibitor used to prevent protein degradation during cell lysis. Unlike the deuterated compound, AEBSF lacks isotopic labeling, limiting its utility in quantitative MS.

- Commercial Availability : Available in technical grades (e.g., 25 mL to 500 mL quantities), with pricing reflecting industrial-scale production .

5-Bromotryptamine Hydrochloride

- Structural Differences : Features a brominated indole ring instead of the dimethyl-tert-butyl-hydroxyphenyl group.

- Functional Role : Acts as a serotonin receptor modulator. The absence of deuterium limits its application in tracer studies requiring isotopic discrimination .

Isotopic Analogues

Deuterated compounds like 2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide-d4 Hydrochloride are distinguished by their isotopic purity (≥98% deuterium incorporation), which is critical for minimizing background noise in MS analyses. Non-deuterated versions of such compounds are typically used as reference standards but lack the precision required for high-sensitivity metabolite quantification.

Data Table: Comparative Analysis

Biologische Aktivität

2-Aminoethyl 4-tert-butyl-2,6-dimethyl-3-hydroxyphenylacetamide-d4 Hydrochloride (CAS Number: 1391053-50-1) is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

- Molecular Formula : C16H26N2O2·ClH

- Molecular Weight : 314.85 g/mol

- SMILES Notation : Cl.Cc1cc(c(O)c(C)c1CC(=O)NCCN)C(C)(C)C

- IUPAC Name : N-(2-aminoethyl)-2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetamide; hydrochloride

The compound functions primarily as an alpha-1 adrenergic agonist and a partial alpha-2 adrenergic agonist , which suggests its utility in treating conditions such as nasal congestion. The mechanism involves binding to adrenergic receptors, leading to vasoconstriction and reduced nasal mucosal edema.

In Vitro Studies

-

Cholinesterase Inhibition :

- The compound exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

- IC50 values :

- AChE: 1.90 ± 0.16 µM

- BChE: 0.084 ± 0.008 µM

- These values indicate that the compound is a more potent inhibitor of BChE compared to AChE, which may have implications for neuroprotective strategies in Alzheimer's disease .

- Antioxidant Activity :

Kinetic Studies

Kinetic analysis revealed that the inhibition of AChE and BChE by the compound is consistent with mixed-type reversible inhibition. This was confirmed through Lineweaver-Burk plots demonstrating changes in both and , indicating competitive and noncompetitive inhibition components .

Neuroprotective Effects

A study investigated the neuroprotective effects of the compound in a mouse model subjected to oxidative stress. Results indicated that treatment with the compound led to:

- Reduced neuronal cell death.

- Decreased levels of reactive oxygen species (ROS).

- Improvement in cognitive functions as assessed by memory tests.

These findings suggest that this compound may have therapeutic potential for neurodegenerative diseases .

Clinical Relevance

The compound's role as a decongestant has been explored in clinical settings where it was used as an ingredient in topical formulations for nasal congestion relief. Patients reported significant improvement in symptoms with minimal side effects, supporting its safety profile for clinical use .

Summary of Biological Activities

| Activity Type | Observed Effect | IC50 Value |

|---|---|---|

| Cholinesterase Inhibition | AChE Inhibition | 1.90 ± 0.16 µM |

| BChE Inhibition | 0.084 ± 0.008 µM | |

| Antioxidant Activity | Lipid Peroxidation Reduction | Not specified |

| Neuroprotection | Reduced ROS and neuronal death | Not specified |

Q & A

Q. What storage conditions ensure long-term stability of this deuterated compound?

- Methodological Answer : Store as a crystalline solid at -20°C in airtight, light-protected containers. Stability data for analogous compounds indicate integrity for ≥5 years under these conditions . For reconstituted solutions, use inert solvents (e.g., deuterated DMSO) and avoid repeated freeze-thaw cycles.

Q. How can researchers validate synthetic routes for this compound?

- Methodological Answer :

- Step 1 : Optimize tert-butyl group incorporation via Friedel-Crafts alkylation or palladium-catalyzed coupling, monitoring intermediates by TLC .

- Step 2 : Confirm deuteration efficiency (>98 atom% D) using high-resolution mass spectrometry (HRMS) and isotopic distribution analysis .

- Step 3 : Purify via recrystallization in ethanol/HCl to isolate the hydrochloride salt .

Advanced Research Questions

Q. How does deuteration at the 2-aminoethyl position influence pharmacokinetic or metabolic studies?

- Methodological Answer :

- Isotopic Tracing : Use LC-MS/MS to track deuterium retention in in vitro hepatocyte assays, comparing metabolic half-lives to non-deuterated analogs .

- Mechanistic Insight : Deuteration reduces CYP450-mediated metabolism at labeled sites, enabling identification of primary metabolic pathways (e.g., hydroxylation vs. glucuronidation) .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography)?

- Methodological Answer :

- Cross-Validation : Perform dynamic NMR to assess conformational flexibility in solution versus solid-state structures .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict NMR chemical shifts and compare with experimental data .

- Supplementary Techniques : Employ 2D-COSY or HSQC NMR to resolve overlapping proton signals caused by tert-butyl and methyl groups .

Q. What experimental strategies are effective for studying this compound’s interaction with biological targets (e.g., receptors or enzymes)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure binding kinetics (ka/kd) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic (tert-butyl) vs. hydrogen-bonding (hydroxyphenyl) interactions .

- Cryo-EM : For large complexes, resolve binding conformations at near-atomic resolution .

Q. How can isotopic labeling (d4) improve sensitivity in mass spectrometry-based assays?

- Methodological Answer :

- Quantitative Proteomics : Use deuterated compound as an internal standard to normalize ionization efficiency in MALDI-TOF or ESI-MS workflows .

- Fragmentation Patterns : Compare MS/MS spectra of deuterated vs. non-deuterated ions to assign fragment peaks and reduce background noise .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma protein binding and tissue distribution using radiolabeled (³H) or deuterated analogs to identify bioavailability limitations .

- Metabolite Screening : Use high-resolution LC-MS to detect active/inactive metabolites that may explain reduced in vivo activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.